1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea
Overview
Description
1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea is a synthetic organic compound characterized by the presence of a fluorophenyl group and a prop-1-en-2-yl phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea typically involves the reaction of 2-fluoroaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage . The reaction conditions often include moderate temperatures (50-80°C) and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)urea
- 1-(2-Fluorophenyl)-3-(5-methyl-2-(phenylazo)phenyl)urea
Uniqueness
1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the prop-1-en-2-yl phenyl group contributes to its potential biological activities .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-13(2)14-8-7-9-15(12-14)19(3,4)22-18(23)21-17-11-6-5-10-16(17)20/h5-12H,1H2,2-4H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUXJYRZBNMQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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